molecular formula C7H6BrN3 B1442195 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 944718-31-4

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1442195
CAS No.: 944718-31-4
M. Wt: 212.05 g/mol
InChI Key: PPUYITCIMJVKFE-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CN1C2=C(C=C(C=C2)Br)N=N1 . This indicates that the molecule contains a benzotriazole ring substituted with a bromine atom at the 5th position and a methyl group at the 1st position.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Electron-Attracting Power in Five-Membered Rings

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole has been studied for its role in understanding the electron-attracting power of nitrogen atoms in five-membered rings. Research by Barlin (1967) investigated the kinetics of reactions involving various bromo-N-methyl-tetrazoles and -triazoles, including this compound. The study provided insights into the electron-release and electron-attracting characteristics of nitrogen atoms in such compounds (Barlin, 1967).

Anti-Tubercular Activity

A 2017 study by Ambekar et al. focused on synthesizing coumarin-benzotriazole hybrids, including derivatives of this compound, and evaluating their anti-tubercular activity. This research highlighted the potential of such compounds in combating tuberculosis (Ambekar et al., 2017).

Novel Bicyclic Gem-Difluorinated Compounds

Peng and Zhu (2003) explored the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and the application of bromodifluoromethylated triazole to the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds. This research opened avenues for the development of new classes of compounds with potential applications in various fields (Peng & Zhu, 2003).

Synthesis of Substituted Triazole Phenyl Methanones

Sonawane and Sagare (2023) investigated the synthesis of substituted triazole phenyl methanones from substituted anilines. This research contributes to the understanding of triazoles as essential building blocks for various organic compounds, highlighting the diverse biological activities of these structures, including the use of this compound (Sonawane & Sagare, 2023).

Corrosion Inhibition in Alloys

Migahed et al. (2019) studied the electrochemical behavior of Cu-10Al-10Zn alloy in seawater and the role of cationic surfactants benzotriazole derivatives, including this compound-1-ium bromide, as corrosion inhibitors. This research has implications for industrial applications where corrosion resistance is crucial (Migahed et al., 2019).

Anticancer Agents

Nagavelli et al. (2016) conducted a study on the synthesis of 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones as anticancer agents, demonstrating the potential of triazole derivatives, including this compound, in cancer treatment (Nagavelli et al., 2016).

Synthesis of Novel Triazole Derivatives as Anti-nociceptive and Anti-inflammatory Agents

Rajasekaran and Rajagopal (2009) explored the synthesis of novel triazole derivatives as anti-nociceptive and anti-inflammatory agents. This research highlights the therapeutic potential of this compound derivatives in pain and inflammation management (Rajasekaran & Rajagopal, 2009).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the hazard statements H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that triazole compounds often interact with enzymes and proteins in the body .

Mode of Action

It is suggested that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.

Biochemical Pathways

Triazole compounds are known to play a role in a diverse range of applications, including pharmaceuticals and agrochemicals . Therefore, it can be inferred that 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole may influence multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C . Additionally, the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where it acts as an inhibitor, affecting the enzyme’s ability to metabolize substrates. This interaction is crucial in studying the metabolic pathways and the role of cytochrome P450 in drug metabolism . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways that regulate cell growth and division . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of enzymes, such as cytochrome P450, inhibiting their activity by preventing substrate binding and catalysis . This inhibition can lead to changes in the metabolic processing of various compounds, including drugs and endogenous substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys. These findings highlight the importance of dose optimization in the potential therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It can inhibit the metabolism of various substrates, leading to altered levels of metabolites and changes in metabolic flux. This compound may also affect the activity of other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its lipophilicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound may vary depending on its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

5-bromo-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYITCIMJVKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944718-31-4
Record name 5-bromo-1-methyl-1H-1,2,3-benzotriazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-N1-methylbenzene-1,2-diamine (4.2 g, 21 mmol) in hydrochloric acid (2N, 50 ml) was added a solution of NaNO2 (1.52 g, 22 mmol) in water (5 ml) at 0° C. The resulting solution was stirred for 4 h at 0-10° C., adjusted to pH 8 with potassium hydroxide (3N), extracted with dichloromethane (2×200 ml), and the organic layers combined and concentrated under vacuum to give a residue, which was purified via silica gel chromatography (50% dichloromethane in petroleum ether) to afford 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole as a red solid (1.5 g, 31%).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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